dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate
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Description
Dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate is a useful research compound. Its molecular formula is C17H15NO6S2 and its molecular weight is 393.43. The purity is usually 95%.
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Mechanism of Action
Target of action
Thiazole derivatives are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds vary, but they often interact with enzymes or receptors in the body to exert their effects.
Mode of action
The mode of action of thiazole derivatives depends on the specific compound and its targets. For example, some thiazole derivatives may inhibit the activity of certain enzymes, while others may bind to receptors and modulate their activity .
Biochemical pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, they may influence pathways related to inflammation, infection, cancer, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary widely depending on the specific compound. Some may be well absorbed and distributed throughout the body, while others may be metabolized quickly and excreted .
Result of action
The molecular and cellular effects of thiazole derivatives can include changes in enzyme activity, modulation of receptor signaling, alterations in cell growth and proliferation, and more .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of thiazole derivatives .
Properties
IUPAC Name |
dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S2/c1-22-9-6-4-8(5-7-9)10-11(15(19)23-2)13(16(20)24-3)25-14-12(10)26-17(21)18-14/h4-7,10H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKXUCMXYCIDGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(SC3=C2SC(=O)N3)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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